molecular formula C8H3F2NO2 B1301262 5,6-Difluoroindoline-2,3-dione CAS No. 774-47-0

5,6-Difluoroindoline-2,3-dione

Cat. No. B1301262
CAS RN: 774-47-0
M. Wt: 183.11 g/mol
InChI Key: FQIJOGDQWRLSQW-UHFFFAOYSA-N
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Description

5,6-Difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has a molecular weight of 183.11 .


Synthesis Analysis

The synthesis of 5,6-Difluoroindoline-2,3-dione involves several steps. One method involves the use of sulfuric acid in water at 60 - 80℃ for 0.5 h under an inert atmosphere . Another method involves the use of hydrogen chloride, N-chloro-succinimide, trifluoroborane diethyl ether, and triethylamine in tetrahydrofuran, diethyl ether, dichloromethane, chloroform, and water .


Molecular Structure Analysis

The molecular structure of 5,6-Difluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

5,6-Difluoroindoline-2,3-dione is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound is very soluble, with a solubility of 1.98 mg/ml or 0.0108 mol/l according to ESOL and 4.71 mg/ml or 0.0257 mol/l according to Ali .

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305, P338, and P351 .

properties

IUPAC Name

5,6-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIJOGDQWRLSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003691
Record name 5,6-Difluoro-3-hydroxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83684-73-5
Record name 5,6-Difluoro-3-hydroxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction of 3,4-difluoroaniline with chloral hydrate and hydroxylamine followed cyclization with sulfuric acid, in a manner analogous to Parts A and B of Preparation 3, gave 5,6-difluoroisatin, which was reacted with hydrazine hydrate followed by sodium methoxide in ethanol, in a manner analogous to Preparation 1, to give the title compound, m.p. 187°-190° C.
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 4,833,270 also relates to the synthesis of 4,5-difluoroanthranilic acid by, first, reacting 3,4-difluoroaniline with hydroxylamine hydrochloride in the presence of chloral. The resulting intermediate is then cyclyzed using sulfuric acid to form 5,6-difluoroisatin. The 4,5-difluoroanthranilic acid is produced by oxidation of the aforementioned isatin with hydrogen peroxide. As before, however, 3,4-difluoroaniline is expensive and difficult to obtain.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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